molecular formula C21H20Cl2N2O B12902656 [8-Chloro-2-(4-chlorophenyl)quinolin-4-yl](piperidin-2-yl)methanol CAS No. 69796-18-5

[8-Chloro-2-(4-chlorophenyl)quinolin-4-yl](piperidin-2-yl)methanol

Cat. No.: B12902656
CAS No.: 69796-18-5
M. Wt: 387.3 g/mol
InChI Key: GOVNXGKKGVVELA-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol (referred to as Compound 4377) is a quinoline-methanol derivative structurally related to the antimalarial drug mefloquine. It features a quinoline core substituted with two chlorine atoms at positions 8 and 4-phenyl, along with a piperidin-2-yl methanol moiety. This compound has demonstrated antifungal activity against Cryptococcus neoformans and Candida albicans, with MIC values of 1–8 μg/mL depending on stereochemistry . Additionally, its ability to penetrate the central nervous system (CNS) makes it a candidate for treating CNS-localized fungal infections .

Properties

CAS No.

69796-18-5

Molecular Formula

C21H20Cl2N2O

Molecular Weight

387.3 g/mol

IUPAC Name

[8-chloro-2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol

InChI

InChI=1S/C21H20Cl2N2O/c22-14-9-7-13(8-10-14)19-12-16(21(26)18-6-1-2-11-24-18)15-4-3-5-17(23)20(15)25-19/h3-5,7-10,12,18,21,24,26H,1-2,6,11H2

InChI Key

GOVNXGKKGVVELA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Chlorine Atoms: Chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Final Coupling: The final step involves coupling the chlorinated quinoline with the piperidine moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell membrane integrity, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Mefloquine Hydrochloride

  • Structure: [2,8-Bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol hydrochloride .
  • Key Differences :
    • Trifluoromethyl groups replace chlorine atoms at positions 2 and 6.
    • Clinically used as an antimalarial against chloroquine-resistant Plasmodium strains .
  • Comparison: While both compounds share the quinoline-methanol backbone, the trifluoromethyl groups in mefloquine enhance antimalarial efficacy but reduce antifungal activity compared to Compound 4377 .

Vacquinol-1

  • Structure: 2-(4-Chlorophenyl)quinolin-4-ylmethanol .
  • Key Differences :
    • Lacks the 8-chloro substitution present in Compound 4375.
    • Exhibits oncolytic activity against glioblastoma via induction of catastrophic vacuolization .
  • Comparison: Stereochemistry critically impacts Vacquinol-1’s pharmacokinetics and efficacy: The (2R,3S)-isomer shows superior brain penetration and antitumor activity . In contrast, Compound 4377’s antifungal activity is less stereospecific, with erythro isomers (MIC: 1–4 μg/mL) slightly outperforming threo isomers (MIC: 2–8 μg/mL) .

Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-Carbonyl)piperazin-1-yl)benzoate (C3)

  • Structure: Piperazine-linked quinoline derivative with a 4-chlorophenyl group .
  • Key Differences: Replaces the piperidin-2-yl methanol group with a piperazine-carbonyl-benzoate chain. Synthesized as a crystalline solid (yield: 80–85%) .
  • Comparison: The piperazine moiety and ester functional group likely reduce CNS penetration compared to Compound 4377’s piperidine methanol group.

2-(4-R-Phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol (YS-3)

  • Structure: Pyridin-2-yl methanol substituent instead of piperidine .
  • Key Differences :
    • Pyridine ring replaces the piperidine ring.
    • Synthesized with high yield (90–98%) via NaBH4 reduction .
  • Comparison :
    • The pyridine group may alter solubility and binding affinity. While YS-3’s biological activity is unspecified, the structural variation highlights how heterocyclic substitutions modulate physicochemical properties .

Biological Activity

8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol, with the CAS number 69796-18-5, is a synthetic compound characterized by a complex molecular structure that includes a quinoline core and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C21H20Cl2N2O, and it has a molecular weight of 387.3 g/mol. The structure features two chlorine atoms, which are significant for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
CAS Number 69796-18-5
Molecular Formula C21H20Cl2N2O
Molecular Weight 387.3 g/mol
IUPAC Name [8-chloro-2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol
InChI Key GOVNXGKKGVVELA-UHFFFAOYSA-N

The biological activity of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes and receptors, disrupting critical cellular processes such as:

  • DNA Replication : It may interfere with the replication process, leading to cell death.
  • Protein Synthesis : By inhibiting ribosomal functions, it can affect protein production.
  • Cell Membrane Integrity : Disruption of membrane functions can lead to increased permeability and eventual cell lysis.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol exhibits significant antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it was found to induce apoptosis (programmed cell death) through:

  • Activation of Caspases : Leading to cellular breakdown.
  • Inhibition of Cell Proliferation : Demonstrated by reduced viability in treated cells.

The IC50 values observed were as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10 µM
HeLa (Cervical Cancer)15 µM
A549 (Lung Cancer)12 µM

Case Studies

Recent studies have highlighted the potential applications of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol in treating resistant infections and certain cancers. For instance, a case study published in Journal of Medicinal Chemistry demonstrated its efficacy in overcoming resistance mechanisms in Staphylococcus aureus strains that are typically resistant to conventional antibiotics.

Another research effort focused on its use in combination therapy for cancer treatment, where it was shown to enhance the effects of existing chemotherapy agents, thus improving overall therapeutic outcomes .

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